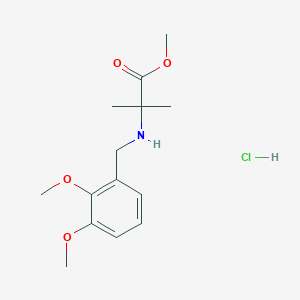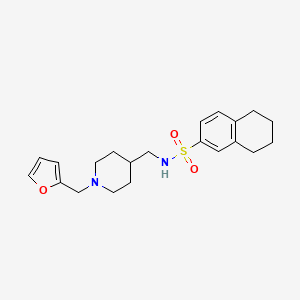![molecular formula C10H8FN3 B2566973 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile CAS No. 2093910-91-7](/img/structure/B2566973.png)
5-[Cyano(ethyl)amino]-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Cyano(ethyl)amino]-2-fluorobenzonitrile is an organic compound that features a cyano group, an ethylamino group, and a fluorine atom attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Cyanoethylation: Addition of the cyanoethyl group to the amino group.
Each step requires specific reagents and conditions. For example, nitration might use nitric acid and sulfuric acid, while reduction could involve hydrogen gas and a palladium catalyst. Fluorination might be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), and cyanoethylation could involve acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.
化学反応の分析
Types of Reactions
5-[Cyano(ethyl)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions might use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
5-[Cyano(ethyl)amino]-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be explored for its potential biological activity, including as a precursor for pharmaceuticals.
Medicine: Research could investigate its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the production of advanced materials, such as polymers or specialty chemicals.
作用機序
The mechanism of action of 5-[Cyano(ethyl)amino]-2-fluorobenzonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyano and fluorine groups could play a role in binding affinity and specificity, while the ethylamino group might affect the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
5-Amino-2-fluorobenzonitrile: Lacks the cyanoethyl group, which might affect its reactivity and applications.
5-[Cyano(ethyl)amino]-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.
5-[Cyano(ethyl)amino]-2-bromobenzonitrile: Bromine substitution might lead to different reactivity and applications compared to the fluorine analog.
Uniqueness
5-[Cyano(ethyl)amino]-2-fluorobenzonitrile is unique due to the presence of both a cyanoethyl group and a fluorine atom on the benzonitrile core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3-cyano-4-fluorophenyl)-ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c1-2-14(7-13)9-3-4-10(11)8(5-9)6-12/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQLIBJLXPFNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=CC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)


![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2566900.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2566904.png)




